6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of an appropriate phenol with an ethyl acetoacetate derivative under acidic conditions.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a fluorophenol onto the chromen-4-one core, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving chromen-4-one derivatives.
Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
- 6-ethyl-3-(4-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (4-bromophenoxy)acetate
Uniqueness
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4O4/c1-2-9-7-12-14(8-13(9)23)26-17(18(20,21)22)16(15(12)24)25-11-5-3-10(19)4-6-11/h3-8,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIUXFRUNWDTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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